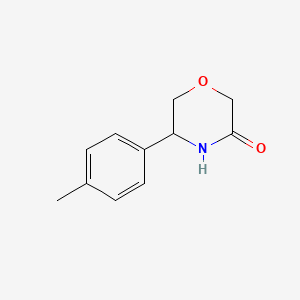![molecular formula C9H9BrN2O2 B11756481 (R)-6-Bromo-2,8-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B11756481.png)
(R)-6-Bromo-2,8-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-6-Bromo-2,8-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a chiral compound that belongs to the class of oxazinones This compound is characterized by its unique structure, which includes a bromine atom, two methyl groups, and a pyrido[3,2-b][1,4]oxazinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Bromo-2,8-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one typically involves the following steps:
Starting Materials: The synthesis begins with substituted aminophenols and appropriate brominating agents.
Bromination: The aminophenol is brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Cyclization: The brominated intermediate undergoes cyclization with suitable reagents to form the oxazinone ring.
Industrial Production Methods
Industrial production of ®-6-Bromo-2,8-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one may involve large-scale bromination and cyclization processes. These processes are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
®-6-Bromo-2,8-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced oxazinone derivatives.
Substitution: Formation of substituted oxazinone derivatives with various functional groups.
Applications De Recherche Scientifique
®-6-Bromo-2,8-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Mécanisme D'action
The mechanism of action of ®-6-Bromo-2,8-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atom and the oxazinone ring play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-2,8-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- 2,8-Dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
- 6-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Uniqueness
®-6-Bromo-2,8-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is unique due to its chiral nature and the presence of both bromine and methyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .
Propriétés
Formule moléculaire |
C9H9BrN2O2 |
|---|---|
Poids moléculaire |
257.08 g/mol |
Nom IUPAC |
(2R)-6-bromo-2,8-dimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C9H9BrN2O2/c1-4-3-6(10)11-8-7(4)14-5(2)9(13)12-8/h3,5H,1-2H3,(H,11,12,13)/t5-/m1/s1 |
Clé InChI |
IZWHNRMZBADPRF-RXMQYKEDSA-N |
SMILES isomérique |
C[C@@H]1C(=O)NC2=C(O1)C(=CC(=N2)Br)C |
SMILES canonique |
CC1C(=O)NC2=C(O1)C(=CC(=N2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1-ethyl-1H-pyrazol-3-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11756398.png)
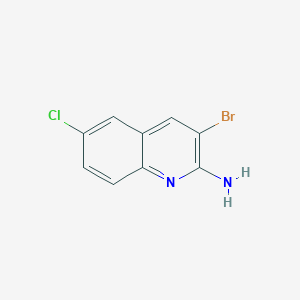
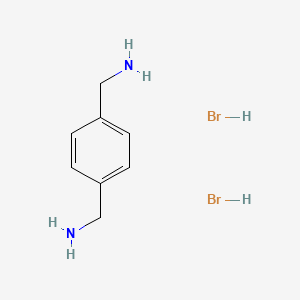
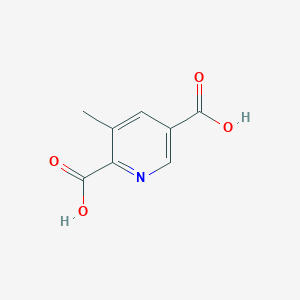

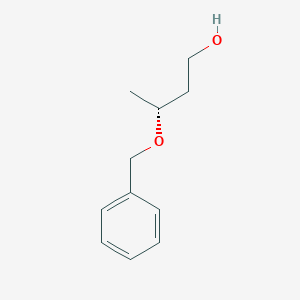
![{[3-(Benzyloxy)-2,2-difluoropropoxy]methyl}benzene](/img/structure/B11756416.png)
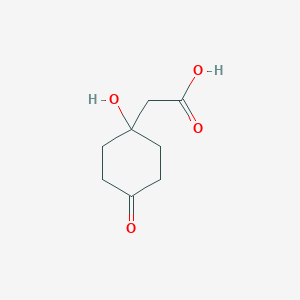
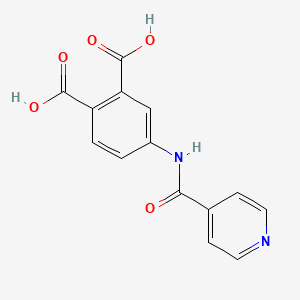
![7-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11756441.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11756454.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11756456.png)
